N-butyryl-L-Homoserine lactone-d5

Quorum Sensing LC-MS Stable Isotope Labeling

Quantifying native C4-HSL in complex biological matrices is confounded by matrix effects, extraction losses, and ionization variability. External calibration or non-isotopic standards fail to correct these variables. N-butyryl-L-Homoserine lactone-d5 (C4-HSL-d5) solves this as a stable isotope-labeled internal standard for isotope dilution mass spectrometry. - **Co-elution with analyte**: Identical sample prep & ionization conditions, correcting matrix effects - **+5 Da mass shift & ≥99% isotopic purity**: Prevents cross-talk, ensures precise quantification - **Stable non-enolizable label**: Intact signature for tracer studies (≥4 years at -20°C)

Molecular Formula C8H13NO3
Molecular Weight 176.22 g/mol
Cat. No. B10767133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyryl-L-Homoserine lactone-d5
Molecular FormulaC8H13NO3
Molecular Weight176.22 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1CCOC1=O
InChIInChI=1S/C8H13NO3/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1/i1D3,2D2
InChIKeyVFFNZZXXTGXBOG-PLFILOGFSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C4-HSL-d5 Quorum Sensing Standard


N-butyryl-L-Homoserine lactone-d5 (C4-HSL-d5) is a deuterium-labeled analog of the bacterial quorum sensing signal molecule N-butanoyl-L-homoserine lactone (C4-HSL) . It contains five deuterium atoms at the 3, 3', 4, 4, and 4 positions of the butyryl side chain, resulting in a molecular weight of 176.2 g/mol (C8H8D5NO3) [1]. This compound is primarily intended for use as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of its unlabeled counterpart (C4-HSL) in complex biological matrices via GC-MS or LC-MS .

Workflow Isotope dilution LC-MS or GC-MS quantification of quorum sensing signals
Selection Stable isotope-labeled internal standard with +5 Da mass shift and high isotopic purity
Use Context Precise correction for extraction losses and matrix-induced ionization variability

Limitations of Unlabeled C4-HSL Standards


In quantitative mass spectrometry, the use of a chemically distinct but non-isotopic internal standard (e.g., deuterated anthracene) fails to correct for analyte-specific matrix effects, extraction inefficiencies, and ionization variability [1]. Similarly, external calibration with unlabeled C4-HSL cannot account for sample-to-sample variability in recovery or instrument response [2]. N-butyryl-L-Homoserine lactone-d5, as a stable isotope-labeled analog, co-elutes with the target analyte and experiences identical sample preparation and ionization conditions, thereby enabling precise and accurate quantification via isotope dilution mass spectrometry (IDMS) [3]. Substitution with unlabeled C4-HSL or a structurally dissimilar internal standard introduces quantifiable error and compromises data reproducibility in complex biological or environmental matrices [1][2].

! Unlabeled C4-HSL external calibration cannot correct for sample-to-sample recovery or instrument drift, limiting data reproducibility.
! Structurally dissimilar internal standards (e.g., deuterated anthracene) may not fully compensate for analyte-specific matrix effects or extraction inefficiencies.
! Substitution with a non-isotopic or unlabeled standard introduces quantifiable error and compromises IDMS-based accuracy in complex matrices.

C4-HSL-d5 Quantitative Evidence


Isotopic Purity & Mass Shift

N-butyryl-L-Homoserine lactone-d5 (C4-HSL-d5) provides a mass shift of +5 Da relative to its unlabeled counterpart (C4-HSL), enabling unambiguous chromatographic separation and quantification in complex matrices . Its specification for ≥99% deuterated forms (d1-d5) is superior to typical unlabeled C4-HSL purity levels, which range from ≥95% to >98% across major vendors . This higher isotopic purity minimizes the contribution of unlabeled analyte from the internal standard itself, thereby reducing systematic error in isotope dilution mass spectrometry [1].

Isotopic Purity & Mass Shift
Head-to-head
+5 Da mass shift; ≥99% deuterated forms vs ≥95%–98% purity for unlabeled C4-HSL
Supports baseline separation and reduces internal standard contribution to analyte signal
Analytical context: LC-MS specification review
Quorum Sensing LC-MS Stable Isotope Labeling

Isotope Dilution Precision

When used as an internal standard in GC-MS or LC-MS, N-butyryl-L-Homoserine lactone-d5 enables isotope dilution mass spectrometry (IDMS), which corrects for analyte losses during sample preparation and matrix-induced ionization suppression [1]. A comparable GC-MS method using a non-isotopic internal standard (deuterated anthracene) for C4-HSL quantification reported a relative standard deviation (RSD) improvement from an unspecified baseline to a lower RSD, but the authors noted that the non-isotopic standard did not fully correct for matrix effects in wastewater samples [2]. In contrast, the use of a co-eluting isotopologue like C4-HSL-d5 is expected to provide more robust matrix effect correction, as it shares the exact chemical properties of the analyte [1][3].

Isotope Dilution Precision
Cross-study comparable
Co-eluting isotopologue corrects for matrix-induced ionization suppression more effectively than non-isotopic standards
Supports robust matrix-effect correction in complex biological or environmental samples
Quantitative RSD difference not reported in accessible studies; data to verify
Isotope Dilution Quantitative Analysis Matrix Effects

Validated HPLC-MS/MS AHL Profiling

N-butyryl-L-Homoserine lactone-d5 has been successfully employed as an internal standard in a published HPLC-MS/MS protocol for the separation and quantification of N-acyl-homoserine lactones (AHLs) . The method utilized a Zorbax eclipse XDB-C18 column with a water/acetonitrile + 0.1% formic acid gradient and an API 2000 Q-Trap mass spectrometer in positive mode multiple reaction monitoring . While the protocol itself does not provide direct comparative data against other internal standards, it demonstrates the compound's compatibility with established LC-MS/MS workflows for AHL analysis, which is essential for laboratories requiring validated methods for quorum sensing research [1].

Validated HPLC-MS/MS Protocol
Method context
Integrated into a published HPLC-MS/MS AHL profiling workflow (Zorbax eclipse XDB-C18; API 2000 Q-Trap)
Demonstrates compatibility with established quorum sensing research methods
Qualitative methodological evidence; method-transfer context
Method Validation AHL Profiling HPLC-MS/MS

Deuterium Label Long-Term Stability

The synthesis of deuterated AHLs, including C4-HSL-d5, via α-deuteration of aliphatic aldehydes places the label on a non-enolizable position, ensuring long-term chemical stability and preventing deuterium-hydrogen back-exchange under typical storage and analytical conditions [1]. This stability is critical for maintaining isotopic purity and ensuring consistent performance as an internal standard over extended periods. Vendor specifications indicate a stability of ≥4 years when stored at -20°C , which is comparable to or exceeds that of unlabeled C4-HSL (also recommended for storage at -20°C) .

Label Long-Term Stability
Class-level inference
≥4 years stability at -20°C; deuterium label on a non-enolizable position prevents back-exchange
Maintains isotopic integrity for reproducible long-term quantification
Vendor specification and synthesis characterization; data to verify
Chemical Stability Deuterium Labeling Long-Term Storage

C4-HSL-d5 Application Scenarios


C4-HSL Quantification in Complex Matrices

Use N-butyryl-L-Homoserine lactone-d5 as an internal standard in LC-MS/MS or GC-MS workflows to quantify C4-HSL concentrations in bacterial cultures, biofilms, or clinical samples. The +5 Da mass shift and ≥99% isotopic purity ensure precise correction for matrix effects and extraction losses, providing more reliable data than external calibration or non-isotopic internal standards [1]. This application is critical for studies investigating the role of C4-HSL in Pseudomonas aeruginosa quorum sensing, virulence regulation, and biofilm formation [2].

AHL Profiling in Multi-Species Communities

Employ N-butyryl-L-Homoserine lactone-d5 as part of a validated HPLC-MS/MS protocol for simultaneous quantification of multiple AHLs . This enables accurate assessment of C4-HSL levels in complex environmental samples (e.g., wastewater, soil) or polymicrobial infections, where matrix effects are pronounced [1]. The use of a co-eluting isotopologue internal standard is essential for reliable cross-sample comparisons and for tracking changes in AHL profiles under different environmental conditions or genetic manipulations [2].

Long-Term AHL Metabolic Fate Studies

For studies investigating the metabolic fate of C4-HSL or its degradation products, the stable, non-enolizable deuterium label of N-butyryl-L-Homoserine lactone-d5 ensures that the isotopic signature remains intact over time. This allows for the use of the labeled compound as a tracer in in vitro or in vivo experiments, where it can be distinguished from endogenous C4-HSL and its metabolites via MS analysis [1]. The long shelf-life (≥4 years at -20°C) [2] supports multi-year longitudinal studies.

Application
Selection Property
Validation Focus
C4-HSL Quantification in Complex Matrices
Co-eluting isotopologue for IDMS
Matrix-effect correction and extraction-loss control
AHL Profiling in Multi-Species Communities
Validated HPLC-MS/MS method compatibility
Cross-sample comparison reliability in research matrices
Long-Term AHL Metabolic Fate Studies
Non-enolizable deuterium label
Isotopic signature integrity over longitudinal study periods

Use as a stable isotope-labeled internal standard in research matrices. Not for diagnostic, clinical, or therapeutic applications. Method validation is the responsibility of the end user.

Technical Documentation Hub

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34 linked technical documents
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